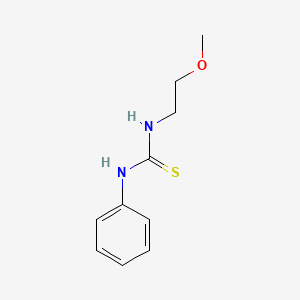

1-(2-Methoxyethyl)-3-phenylthiourea

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(2-methoxyethyl)-3-phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS/c1-13-8-7-11-10(14)12-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H2,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAPKCVKSPRLFTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=S)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366685 | |

| Record name | 1-(2-methoxyethyl)-3-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

363572-88-7 | |

| Record name | 1-(2-methoxyethyl)-3-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation and Solid State Analysis of 1 2 Methoxyethyl 3 Phenylthiourea

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis provides fundamental information about the molecule's structure and its interactions in the solid state.

Determination of Crystal System and Space Group

Information regarding the crystal system (e.g., monoclinic, orthorhombic, etc.) and space group of 1-(2-Methoxyethyl)-3-phenylthiourea has not been reported. This data is crucial as it defines the symmetry of the unit cell and the arrangement of molecules within the crystal lattice.

Analysis of Intermolecular Interactions: Hydrogen Bonding Networks

A detailed analysis of the intermolecular interactions, particularly the hydrogen bonding networks, is not available. For thiourea (B124793) derivatives, hydrogen bonds involving the N-H protons and the sulfur atom (N-H···S) or other acceptor atoms are expected to be significant in stabilizing the crystal packing. However, without crystallographic data, the specific nature and geometry of these interactions for this compound remain unknown.

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic methods are essential for confirming the molecular structure of a compound and providing insights into its chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Detailed ¹H and ¹³C NMR data, including chemical shifts, coupling constants, and complete spectral assignments for this compound, are not available in published literature. This data would be essential for confirming the connectivity of the atoms within the molecule in solution.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Published Infrared (IR) and Raman spectra for this compound, along with the assignment of characteristic vibrational frequencies, are not available. This analysis would identify key functional groups and provide information on the vibrational modes of the molecule, including the C=S and N-H stretching and bending frequencies that are characteristic of the thiourea moiety.

Exploration of Crystal Packing and Supramolecular Assemblies

Hirshfeld Surface Analysis for Intermolecular Interaction Contributions

A Hirshfeld surface analysis for this compound cannot be generated without the underlying crystallographic data. This analysis is crucial for visualizing and quantifying the intermolecular interactions within the crystal structure.

Examination of Dimerization and Other Self-Assembly Patterns

Similarly, a definitive examination of dimerization and other self-assembly patterns is not possible. While dimerization via N-H···S hydrogen bonds is a common feature in related thiourea compounds, its specific manifestation in this compound remains unconfirmed.

Computational Chemistry and Theoretical Investigations of 1 2 Methoxyethyl 3 Phenylthiourea

Density Functional Theory (DFT) Applications

There is no available research applying Density Functional Theory (DFT) to 1-(2-Methoxyethyl)-3-phenylthiourea. Consequently, data for the following subsections are not available.

Geometry Optimization and Conformational Energy Landscapes

No published studies were found that detail the optimized geometry, bond lengths, bond angles, or conformational energy landscapes of this compound.

Electronic Structure Analysis: HOMO-LUMO Gap and Molecular Orbitals

Specific calculations of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), the resulting energy gap, and analysis of the molecular orbitals for this compound have not been reported in the scientific literature.

Prediction of Spectroscopic Properties (e.g., UV-Vis, IR, NMR)

Theoretical predictions of the UV-Vis, IR, and NMR spectra of this compound based on computational methods are not available.

Analysis of Chemical Reactivity Descriptors

There are no available studies that analyze the chemical reactivity descriptors (such as electronegativity, chemical potential, hardness, and softness) of this compound derived from computational models.

Quantum Chemical Calculations of Molecular Interactions

No research detailing the quantum chemical calculations of molecular interactions between this compound and other molecules or biological targets has been published.

Molecular Dynamics Simulations for Conformational Flexibility (If Applicable)

There is no evidence of molecular dynamics simulations having been performed to investigate the conformational flexibility of this compound in different environments.

Utilization of Computational Software Packages (e.g., Multiwfn for Wavefunction Analysis)

The study of this compound through computational chemistry involves the use of sophisticated software designed to solve the complex equations of quantum mechanics. Among the most versatile and widely used tools for post-calculation analysis is Multiwfn, a multifunctional wavefunction analyzer. This program is not a primary calculation engine but rather a powerful instrument for interpreting the vast amount of data generated by quantum chemistry calculations, which are typically performed using software like Gaussian, GAMESS, or ORCA.

Capabilities of Multiwfn in Analyzing Thiourea (B124793) Derivatives

Multiwfn offers a comprehensive suite of functions to dissect the electronic wavefunction of a molecule, providing deep insights into its chemical nature. For a compound like this compound, these analyses can elucidate various aspects of its molecular and electronic properties.

Key Analytical Functions of Multiwfn:

Real Space Function Analysis: This is one of the most powerful features of Multiwfn, allowing for the calculation and visualization of over one hundred real-space functions. These include:

Electron Density (ρ(r)): This fundamental property reveals the distribution of electrons in the molecule, which is crucial for understanding chemical bonding and molecular size.

Electrostatic Potential (ESP): The ESP map is invaluable for identifying regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, this could predict sites susceptible to electrophilic attack or hydrogen bonding.

Electron Localization Function (ELF) and Localization of Orbitals (LOL): These functions help to visualize regions of high electron localization, which correspond to chemical bonds and lone pairs, providing a clear picture of the molecule's bonding pattern.

Laplacian of Electron Density (∇²ρ(r)): This function helps to distinguish between covalent bonds and non-covalent interactions.

Topological Analysis (AIM): The Atoms in Molecules (AIM) theory, as implemented in Multiwfn, allows for a rigorous definition of atoms and chemical bonds based on the topology of the electron density. This analysis can precisely characterize the nature of intramolecular and intermolecular interactions, such as hydrogen bonds, which may be present in the crystal structure of thiourea derivatives.

Orbital Composition and Population Analysis: Multiwfn can perform various population analysis schemes (e.g., Mulliken, Löwdin, Hirshfeld) to assign partial atomic charges. It can also analyze the composition of molecular orbitals, revealing the contribution of different atoms and atomic orbitals to the frontier molecular orbitals (HOMO and LUMO), which are central to understanding chemical reactivity.

Bond Order Analysis: The software can calculate different types of bond orders to quantify the strength and nature of chemical bonds within the this compound molecule.

Illustrative Data from Computational Studies of Similar Thiourea Derivatives

A typical computational study on a thiourea derivative might generate the following types of data, which can be processed and visualized using software like Multiwfn:

Table 1: Representative Theoretical Data for a Thiourea Derivative

| Parameter | Description | Typical Computational Method |

| Optimized Geometric Parameters | Bond lengths (Å) and bond angles (°) of the most stable molecular conformation. | DFT (e.g., B3LYP/6-311G(d,p)) |

| Frontier Molecular Orbital Energies | Energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) in electron volts (eV). | DFT |

| Global Reactivity Descriptors | Chemical potential (μ), hardness (η), and global electrophilicity index (ω), calculated from HOMO and LUMO energies. | DFT |

| NBO Atomic Charges | Natural Bond Orbital (NBO) analysis to determine the charge distribution on each atom. | NBO analysis |

| Bond Critical Point (BCP) Properties | Electron density (ρ) and its Laplacian (∇²ρ) at the bond critical points to characterize chemical bonds. | AIM analysis |

Table 2: Example of NBO Analysis Data for a Hypothetical Thiourea Derivative

| Atom | Natural Atomic Charge (e) |

| S1 | -0.450 |

| C(S) | +0.250 |

| N(H)-Ph | -0.600 |

| N(H)-CH2 | -0.650 |

| O(Me) | -0.550 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific studies on this compound are not available.

Coordination Chemistry of Thiourea Ligands: Insights from 1 2 Methoxyethyl 3 Phenylthiourea and Its Analogs

Ligand Characteristics of N-Substituted Thioureas

N-substituted thioureas, such as 1-(2-Methoxyethyl)-3-phenylthiourea, are a class of ligands that have garnered significant interest in coordination chemistry. rsc.org Their versatility stems from the presence of multiple potential donor atoms and the electronic effects of the substituent groups.

Donor Atom Identification and Reactivity (Sulfur and Nitrogen)

Thiourea (B124793) and its N-substituted derivatives possess two primary donor atoms: the soft sulfur atom of the thiocarbonyl group (C=S) and the harder nitrogen atoms of the amino groups. mdpi.com The sulfur atom is generally the preferred coordination site, acting as a strong nucleophile. wikipedia.org This preference is attributed to the higher polarizability and lower electronegativity of sulfur compared to nitrogen. Coordination through the sulfur atom is evidenced by a decrease in the frequency of the C=S stretching vibration and a concurrent increase in the C-N stretching frequency in the infrared spectra of the metal complexes. researchgate.netamazonaws.com

While sulfur coordination is predominant, the nitrogen atoms can also participate in bonding, particularly when the thiourea ligand is deprotonated. stackexchange.com Deprotonation increases the nucleophilicity of the nitrogen atom, making it a more viable coordination site. stackexchange.com The nature of the substituents on the nitrogen atoms also influences their reactivity. Electron-donating groups can enhance the basicity of the nitrogen atoms, while electron-withdrawing groups can diminish it. In some cases, both sulfur and nitrogen atoms can coordinate to a metal center, leading to chelation.

Chelation Modes and Denticity in Metal Complex Formation

The ability of N-substituted thioureas to act as multidentate ligands is a key aspect of their coordination chemistry. While they most commonly act as monodentate ligands through the sulfur atom, several other coordination modes are possible. mdpi.com

Monodentate Coordination: This is the most frequent coordination mode, where the thiourea ligand binds to a single metal center through its sulfur atom. mdpi.com

Bidentate Chelation: N-substituted thioureas can form stable chelate rings by coordinating to a metal ion through both a sulfur and a nitrogen atom. mdpi.comnih.gov This mode of coordination often requires the deprotonation of one of the N-H groups to facilitate nitrogen binding. stackexchange.com The resulting complexes can exhibit enhanced stability due to the chelate effect. For instance, some thiourea derivatives act as bidentate ligands via N,S-coordination to metal centers. nih.govnih.gov

Bridging Coordination: In some instances, the thiourea ligand can bridge two metal centers. This can occur through the sulfur atom, which can bond to two different metal ions simultaneously, or through a combination of sulfur and nitrogen atoms.

The denticity of the ligand is influenced by several factors, including the nature of the metal ion, the reaction conditions (such as pH), and the steric and electronic properties of the substituents on the thiourea backbone. ksu.edu.tr For example, the presence of additional donor groups within the substituents can lead to higher denticity.

Synthesis and Characterization of Thiourea-Metal Complexes

The synthesis of metal complexes with N-substituted thiourea ligands can be achieved through various chemical routes, leading to a wide array of coordination compounds with interesting properties.

Chemical Routes for Complexation with Transition Metals

The most common method for synthesizing thiourea-metal complexes involves the direct reaction of a metal salt with the thiourea ligand in a suitable solvent. materialsciencejournal.org The choice of solvent is crucial and can influence the final product. The reaction is typically carried out by mixing solutions of the metal salt (e.g., chlorides, nitrates, or perchlorates of transition metals) and the thiourea ligand. materialsciencejournal.org

For example, the synthesis of nickel(II) complexes with thiourea derivatives can be achieved by reacting a nickel(II) salt with the ligand in a 1:2 metal-to-ligand molar ratio. researchgate.net Similarly, complexes of other transition metals like copper, cobalt, and zinc can be prepared using analogous methods. materialsciencejournal.orgisca.me The reaction of N-substituted thioureas with metal salts can yield mononuclear complexes where the thiourea coordinates as a bidentate NS donor. core.ac.uk The synthesis of these complexes often involves stirring the reaction mixture at room temperature for a period of time to allow for complete precipitation of the complex. materialsciencejournal.org

The general procedure for the preparation of these complexes often involves dissolving the ligand in a suitable solvent like methanol (B129727) or acetone, followed by the addition of a solution of the metal chloride. materialsciencejournal.org The resulting precipitate is then filtered, washed, and dried.

Mechanochemical/Tribochemical Synthesis of Coordination Compounds

In recent years, mechanochemical methods have emerged as a green and efficient alternative for the synthesis of coordination compounds, including those with thiourea ligands. beilstein-journals.org Mechanochemistry involves the use of mechanical force, such as grinding or milling, to induce chemical reactions in the solid state, often in the absence of a solvent. beilstein-journals.orgnih.govpreprints.org

This solvent-free approach offers several advantages, including reduced waste generation, shorter reaction times, and the possibility of obtaining products that are inaccessible through conventional solution-based methods. beilstein-journals.org The synthesis of thioureas themselves can be achieved mechanochemically by milling amines with isothiocyanates. beilstein-journals.org This technique has also been successfully applied to the synthesis of metal-organic frameworks and other coordination polymers. The reactivity in the solid state can sometimes differ from that in solution, leading to the discovery of new reaction pathways. beilstein-journals.org

Spectroscopic and Magnetic Properties of Metal Complexes

The characterization of thiourea-metal complexes relies heavily on spectroscopic techniques, which provide valuable information about the coordination environment of the metal ion and the electronic structure of the complex.

Infrared (IR) spectroscopy is a powerful tool for determining the coordination mode of the thiourea ligand. As mentioned earlier, coordination through the sulfur atom leads to a characteristic shift in the C=S and C-N stretching frequencies. researchgate.net Specifically, a shift to a lower frequency for the C=S band and a shift to a higher frequency for the C-N band are indicative of S-coordination. researchgate.netamazonaws.com The far-infrared region of the spectrum (typically below 400 cm⁻¹) is particularly useful for identifying metal-sulfur and metal-halogen stretching vibrations. rsc.orgrsc.org

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the complex. The UV-Vis spectrum of thiourea itself shows an absorption range between 225 and 270 nm. mdpi.comspectrabase.com Upon complexation, new absorption bands may appear in the visible region due to d-d transitions of the metal ion or charge-transfer transitions between the metal and the ligand. The position and intensity of these bands are dependent on the geometry of the complex and the nature of the metal ion. For instance, the UV-Vis spectrum of a cobalt-thiourea complex solution shows an absorption range from 225 to 270 nm, with a maximum absorption at 243 nm. mdpi.com

The magnetic properties of thiourea-metal complexes are determined by the number of unpaired electrons on the metal center. Paramagnetic complexes, which contain unpaired electrons, are attracted to a magnetic field, while diamagnetic complexes, with no unpaired electrons, are weakly repelled. Magnetic susceptibility measurements can be used to determine the magnetic moment of a complex, which in turn provides information about the oxidation state and spin state of the metal ion. For example, some binuclear nickel(II) complexes with thiourea ligands are paramagnetic. core.ac.uk

Electronic Spectra for Ligand Field and Electronic Structure Elucidation

Electronic absorption spectroscopy is a powerful tool for probing the electronic structure of transition metal complexes. The spectra provide information about d-d electronic transitions within the metal center and charge-transfer transitions between the metal and the ligands. These data are instrumental in determining the coordination geometry and calculating ligand field parameters.

In thiourea complexes, the ligand typically creates a weak to moderate ligand field, and the coordination is through the sulfur atom. researchgate.net For instance, in octahedral Ni(II) complexes, such as [Ni(TU)₆]²⁺ (where TU is thiourea), three spin-allowed d-d transitions are expected. researchgate.net The electronic spectra of Co(II) and Ni(II) complexes with various thiourea derivatives have been used to establish their geometry and ligand field parameters (Dq and B). researchgate.netrsc.org

The analysis of the electronic spectra of thiourea complexes reveals important details about the metal-ligand bonding. For example, the spectra of [Co(TU)₄]²⁺ and [Ni(TU)₆]²⁺ show well-resolved pre-edge features in their S K-edge X-ray Absorption Near Edge Structure (XANES) spectra, which are absent in the corresponding Zn(II) complex due to its filled d-orbital manifold. nih.gov These features arise from S 1s to metal-S σ/π excitations and provide direct evidence of the covalent character of the metal-sulfur bond. nih.goviucr.org The position and intensity of these bands are sensitive to the coordination environment and the nature of the substituents on the thiourea ligand. For a hypothetical complex of this compound, one would expect the electronic spectrum to reflect the specific ligand field strength imparted by this substituted thiourea, influencing the d-orbital splitting and the resulting d-d transition energies.

Table 1: Representative Electronic Spectral Data and Ligand Field Parameters for Metal-Thiourea Complexes

| Complex | Geometry | d-d Transition Bands (cm⁻¹) | Dq (cm⁻¹) | B (cm⁻¹) | Reference |

| [Co(thiourea)₄]Cl₂ | Tetrahedral | ν₂: ~6,000, ν₃: ~15,000 | 350 | 730 | researchgate.net |

| [Ni(thiourea)₆]Br₂ | Octahedral | ν₁: ~9,000, ν₂: ~14,500, ν₃: ~25,000 | 900 | 850 | researchgate.net |

| [Cr(thiourea)₆]Cl₃ | Octahedral | ν₁: ~17,000, ν₂: ~23,500 | 1700 | 620 | researchgate.net |

| [Fe(thiourea)₄]Cl₂ | Octahedral | ~10,500 | 1050 | - | researchgate.net |

Note: This table presents generalized data from studies on thiourea complexes to illustrate the principles of electronic spectral analysis. Specific values can vary with the counter-ion and experimental conditions.

Magnetic Susceptibility Measurements for Oxidation States and Spin States

Magnetic susceptibility measurements provide crucial information about the number of unpaired electrons in a metal complex, which allows for the determination of the metal's oxidation state and its spin state (high-spin or low-spin). This is particularly important for first-row transition metals.

For thiourea complexes, magnetic moment data have been widely used to confirm the geometry and electronic configuration of the metal center. researchgate.netrsc.org For example, octahedral Fe(II) complexes with thiourea ligands, such as [Fe(thiourea)₄Cl₂], exhibit magnetic moments consistent with a high-spin d⁶ configuration (four unpaired electrons). researchgate.net Similarly, tetrahedral Co(II) complexes of acyl thioureas show magnetic moments that confirm their geometry and the +2 oxidation state of cobalt. rsc.org

In the case of a complex formed with this compound, the magnetic moment would be a key parameter in its characterization. For a Co(II) complex, a magnetic moment in the range of 4.4–5.2 B.M. would suggest a tetrahedral geometry, whereas a moment of 4.8–5.6 B.M. would be indicative of a high-spin octahedral environment. For Ni(II), a diamagnetic complex would imply a square planar geometry, while a magnetic moment of 2.9–3.4 B.M. would point towards a tetrahedral geometry, and a moment of 2.8–3.5 B.M. is typical for octahedral complexes. rsc.org

Table 2: Typical Magnetic Moments for Metal-Thiourea Complexes

| Complex | Metal Ion | Assumed Geometry | Experimental Magnetic Moment (μ_eff, B.M.) | Spin State | Reference |

| [Fe(thiourea)₄]Cl₂ | Fe(II) | Octahedral | ~5.4 | High-spin | researchgate.net |

| [Co(benzoylthiourea)₂] | Co(II) | Tetrahedral | 4.35 | High-spin | rsc.org |

| [Ni(benzoylthiourea)₂] | Ni(II) | Tetrahedral | 3.25 | High-spin | rsc.org |

| [Cu(benzoylthiourea)₂] | Cu(II) | Square Planar | 1.85 | High-spin | rsc.org |

Note: The data are illustrative of N-acylthiourea analogs. The exact values for complexes of this compound would depend on the specific molecular structure.

Mechanistic Studies of Metal-Ligand Interactions and Transformations

The interaction of thiourea ligands with metal centers is dynamic and can lead to various transformations, including ligand substitution and redox reactions. The presence of both sulfur and nitrogen donors, along with the thione-thiol tautomerism, contributes to this reactivity. uobasrah.edu.iq

Ligand Substitution Pathways in Coordination Compounds

Ligand substitution reactions in thiourea complexes are fundamental to their chemistry. The substitution of ligands in an existing complex can occur through various mechanisms, primarily associative, dissociative, or interchange pathways, depending on the metal center, its oxidation state, and the coordination geometry.

For instance, in square planar complexes, such as those of Pt(II) or Pd(II), substitution typically follows an associative pathway. Thiourea, being a good nucleophile, can readily attack the metal center. In the synthesis of some gold(I) complexes, a chloride ligand is substituted by a thiolate, demonstrating a typical ligand exchange process. nih.gov

The formation of metal sulfides from metal-thiourea complexes in alkaline solutions is a well-studied transformation that involves ligand decomposition. tandfonline.com Mechanistic studies indicate that this is not a simple hydrolysis of thiourea but an intermediate complex mechanism where the desulfurization of thiourea only happens in the presence of both the metal ion and hydroxide (B78521) ions. tandfonline.com The substituents on the thiourea, such as the phenyl and methoxyethyl groups, would influence the stability of the metal-sulfur bond and the kinetics of such substitution and decomposition reactions by modifying the electron density on the sulfur atom and introducing steric hindrance.

Redox Processes Involving Thiourea Ligands and Metal Centers

Thiourea and its derivatives are known to participate in redox reactions with metal centers. The thiourea ligand itself is susceptible to oxidation, while some metal ions can be reduced upon coordination. researchgate.net

The most common oxidation product of thiourea is formamidine (B1211174) disulfide, which is formed through a one-electron oxidation process. 911metallurgist.com This reaction is particularly relevant in systems containing oxidizing metal ions like Fe(III) and Cu(II). uobasrah.edu.iq911metallurgist.com For example, the dissolution of gold in acidic thiourea solutions is facilitated by an oxidant like Fe³⁺, which oxidizes the thiourea. 911metallurgist.com However, this process can lead to high consumption of the thiourea ligand due to its oxidation. 911metallurgist.com

Conversely, thiourea can act as a reducing agent. A notable example is the reduction of Cu(II) to Cu(I) upon reaction with N-ferrocenoyl-N'-arylalkylthioureas. uobasrah.edu.iq The high affinity of the soft sulfur donor for the soft Cu(I) ion helps to drive this reduction. uobasrah.edu.iq Similarly, the reaction of various N,N'-substituted thioureas with Cu(II) salts often results in the formation of Cu(I) complexes, highlighting the reducing nature of the thiourea ligand. rsc.org

In the context of this compound, its interaction with a redox-active metal center like Cu(II) or Fe(III) would likely involve similar redox processes. The electronic properties of the methoxyethyl and phenyl substituents would modulate the redox potential of the ligand, thereby influencing the kinetics and thermodynamics of the electron transfer process. The reversible redox reaction of thiourea and copper compounds has been utilized to enhance the performance of supercapacitors, demonstrating a practical application of these redox properties. rsc.org

Structure Activity Relationship Sar Studies in the Context of Thiourea Scaffolds

Methodologies for SAR Analysis of Thiourea (B124793) Derivatives

To decipher the complex relationship between the structure of thiourea derivatives and their biological effects, researchers employ a variety of computational and statistical methods.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to identify a mathematical relationship between the structural properties of a series of compounds and their biological activity. farmaciajournal.comresearchgate.net For thiourea derivatives, QSAR studies are frequently performed to predict activities like anticancer, antibacterial, or anti-inflammatory effects. farmaciajournal.com

The process involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule's structure:

Electronic Descriptors: Such as atomic charges and dipole moment, which describe the electronic aspects of the molecule.

Steric Descriptors: Like molecular volume or surface area, which relate to the size and shape of the molecule.

Hydrophobic Descriptors: Commonly represented by LogP (the logarithm of the partition coefficient between octanol (B41247) and water), which measures the lipophilicity of the compound. farmaciajournal.com

Topological Descriptors: Which describe the connectivity and branching of atoms within the molecule.

Once calculated, these descriptors are used as independent variables in statistical methods, like Multiple Linear Regression (MLR), to build a model that correlates them with the observed biological activity (the dependent variable). For instance, a QSAR study on a series of thiourea derivatives with anticancer activity against liver cancer cells identified lipophilicity (LogP) and specific bond lengths as priority descriptors for predicting activity. researchgate.net The robustness and predictive power of the resulting QSAR models are validated using statistical metrics such as the correlation coefficient (R²), root mean square error (RMSE), and cross-validation techniques. researchgate.net

Table 1: Example of Descriptors Used in QSAR Analysis of Thiourea Derivatives

| Descriptor Type | Example Descriptor | Relevance to Biological Activity |

|---|---|---|

| Hydrophobic | LogP | Influences membrane permeability and transport to the target site. farmaciajournal.com |

| Electronic | Dipole Moment | Affects how the molecule interacts with polar residues in a protein binding pocket. |

| Steric | Molecular Weight | Relates to the size of the molecule and how well it fits into a target's active site. |

| Quantum-Chemical | HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. nih.gov |

This table is illustrative and compiled from general principles of QSAR studies on thiourea derivatives.

Chemometric Methods: Embedded Cluster Modeling (ECM) and Cluster Significance Analysis (CSA)

Chemometrics apply statistical and mathematical methods to chemical data. In SAR, they help to identify patterns in large datasets that might not be apparent otherwise.

Embedded Cluster Modeling (ECM) is a multiscale modeling technique where a system is divided into a region of primary interest, which is treated with high-level quantum mechanics (QM), and the surrounding environment, which is described by a more computationally efficient classical force field (molecular mechanics or MM). researchgate.net In the context of SAR, ECM could be used to model the interaction of a thiourea derivative like 1-(2-Methoxyethyl)-3-phenylthiourea with its biological target. The thiourea ligand and the key amino acid residues of the enzyme's active site would constitute the QM cluster, allowing for a detailed analysis of electronic effects, bond breaking/formation, and charge transfer during the binding event. The rest of the protein and solvent would be the classical environment, making the calculation computationally feasible.

Cluster Significance Analysis (CSA) is a statistical tool designed to identify "embedded clusters" within a dataset, which are subgroups of active compounds that are not easily separable from inactive ones based on single parameters. nih.gov It is particularly useful for analyzing asymmetric datasets where active compounds form a small, distinct cluster within a larger space of inactive compounds. nih.gov CSA works by repeatedly selecting random subsets of descriptors and evaluating whether the active compounds form a statistically significant cluster in the multidimensional space defined by these descriptors. This method can reveal which combination of properties is uniquely associated with the active molecules. For a series of thiourea derivatives, CSA could identify a specific combination of lipophilicity, electronic, and steric properties that distinguishes biologically active derivatives. nih.gov

Rational Design Principles for Modifying Thiourea Scaffolds

Rational drug design for thiourea derivatives involves making specific, informed structural modifications to optimize their interaction with a biological target and improve their pharmacological profile. mdpi.com The core thiourea scaffold offers several points for modification: the two nitrogen atoms (N1 and N3) and the sulfur atom.

Key design principles include:

Substitution on N-Aryl Rings: The phenyl group of this compound is a common site for modification. Adding electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl groups) to the phenyl ring can significantly alter the electronic properties and binding affinity of the molecule. rsc.orgnih.gov

Introduction of Heterocyclic Moieties: Replacing the phenyl ring or adding heterocyclic rings (like thiazole, pyridine, or triazole) can introduce new hydrogen bond donors/acceptors, enhance binding specificity, and modulate the compound's pharmacokinetic properties. mdpi.comnih.gov

Modification of the N1-Substituent: The 2-methoxyethyl group on this compound can be varied. Changing its length, branching, or introducing other functional groups can influence lipophilicity and steric fit within a binding pocket.

Bioisosteric Replacement: The thiourea group itself can be replaced by a urea (B33335) group (C=O instead of C=S). This change significantly alters the electronic properties and hydrogen-bonding capabilities, often leading to different activity profiles. Studies have shown that thiourea derivatives can exhibit higher activity than their corresponding urea analogs in certain contexts, such as inhibiting nitric oxide production. nih.gov

Molecular Docking and Ligand-Target Interaction Analysis (Focus on fundamental binding mechanisms)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net For thiourea derivatives, docking studies are crucial for visualizing how they interact with the active sites of enzymes or receptors at an atomic level. rsc.orgsingidunum.ac.rs

The fundamental binding mechanisms for thiourea scaffolds typically involve a network of non-covalent interactions:

Hydrogen Bonding: The N-H protons of the thiourea moiety are excellent hydrogen bond donors. They frequently form key hydrogen bonds with backbone carbonyls or acidic amino acid residues (like Aspartate or Glutamate) in the target's active site. singidunum.ac.rs The sulfur atom, while a weaker hydrogen bond acceptor than oxygen, can also participate in such interactions.

Hydrophobic Interactions: The aryl or alkyl groups attached to the thiourea nitrogen atoms, such as the phenyl and methoxyethyl groups of this compound, often engage in hydrophobic or van der Waals interactions with nonpolar residues (e.g., Leucine, Isoleucine, Valine) in the binding pocket.

Pi-Interactions: The phenyl ring can participate in π-π stacking with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan, or in cation-π interactions with positively charged residues.

These interactions anchor the ligand in the active site, leading to the inhibition of the protein's function. For example, docking studies of thiourea derivatives as urease inhibitors show the thiourea sulfur and nitrogen atoms coordinating with the nickel ions in the enzyme's active site. rsc.org

Table 2: Common Interactions of Thiourea Derivatives in Protein Binding Sites

| Interaction Type | Thiourea Moiety Involved | Common Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bond (Donor) | N-H groups | Aspartate, Glutamate, Serine, Threonine, Main-chain Carbonyls |

| Hydrogen Bond (Acceptor) | C=S group (Sulfur) | Arginine, Lysine, Histidine |

| Hydrophobic Interactions | Aryl/Alkyl substituents | Leucine, Valine, Isoleucine, Alanine, Phenylalanine |

This table is a generalized summary based on multiple molecular docking studies of thiourea derivatives. rsc.orgsingidunum.ac.rs

Investigations into the Molecular Mechanisms of Action for Thiourea-Based Compounds

The biological effects of thiourea derivatives stem from their ability to modulate specific molecular pathways. Their mechanism of action is often linked to the inhibition of key enzymes. nih.gov For example, many thiourea-containing compounds have been developed as kinase inhibitors for cancer therapy by competing with ATP for the enzyme's binding site. researchgate.net

Other investigated mechanisms include:

Enzyme Inhibition: Besides kinases, thiourea derivatives have been shown to inhibit other enzymes such as urease (implicated in bacterial infections), tyrosinase (involved in pigmentation), and topoisomerases (crucial for DNA replication). rsc.orgnih.gov

Corrosion Inhibition: Thiourea derivatives are effective corrosion inhibitors for metals. Their mechanism involves adsorbing onto the metal surface via the sulfur atom, forming a protective film that prevents reactions with corrosive agents. jmaterenvironsci.comresearchgate.net

Antimicrobial Activity: The antibacterial mechanism of some thiourea derivatives involves the inhibition of essential bacterial enzymes like DNA gyrase, which is necessary for bacterial DNA replication. nih.gov

The specific mechanism of a compound like this compound would depend on the biological target it interacts with most strongly, a property that would be elucidated through extensive biological screening and the types of SAR studies outlined above.

Future Research Directions and Potential Applications in Chemical Sciences

Development of Novel Synthetic Methodologies for Enhanced Efficiency

The classical synthesis of unsymmetrical thioureas involves the reaction of an amine with an appropriate isothiocyanate. google.com For 1-(2-Methoxyethyl)-3-phenylthiourea, this would typically involve reacting phenyl isothiocyanate with 2-methoxyethylamine (B85606). nih.govresearchgate.net While effective, future research could focus on developing more efficient, atom-economical, and sustainable synthetic routes.

Several innovative methods reported for other thiourea (B124793) derivatives could be adapted:

One-Pot Syntheses: Multi-component reactions that combine starting materials in a single step offer significant advantages in terms of efficiency and waste reduction. nih.govresearchgate.net A one-pot approach could potentially synthesize the target compound from simpler precursors without isolating intermediates.

Mechanochemistry: Solvent-free mechanochemical methods, such as ball milling, have been successfully employed for the synthesis of ureas and thioureas. nih.gov This approach is environmentally friendly, often proceeds with high yields, and can enable reactions between solid-state reactants. nih.gov

Alternative Thioacylating Agents: Research into novel thioacylating agents, such as N,N'-di-Boc-substituted thiourea activated with trifluoroacetic acid anhydride, provides a mild and selective alternative to isothiocyanates. organic-chemistry.org Another route involves using Lawesson's reagent to convert ureas to thioureas, a method that could be explored for this compound. bibliotekanauki.plresearchgate.net

Catalytic Routes: The development of catalytic methods for thiourea synthesis, for instance, using elemental sulfur and an isocyanide, represents a highly atom-economic strategy that could be investigated. organic-chemistry.org

These advanced methodologies could lead to higher yields, milder reaction conditions, reduced environmental impact, and potentially lower production costs.

| Synthetic Method | Potential Advantages for this compound | Reference |

| Classical Route (Isothiocyanate + Amine) | Well-established, predictable. | google.com |

| One-Pot/Multi-component Reaction | Increased efficiency, reduced waste, step economy. | nih.govresearchgate.net |

| Mechanochemistry | Solvent-free, high yields, sustainable. | nih.gov |

| Novel Thioacylating Agents | Mild conditions, functional group tolerance. | organic-chemistry.org |

| Catalytic Synthesis (e.g., with Sulfur) | High atom economy, efficient. | organic-chemistry.org |

Advanced Characterization Techniques for Intricate Structural Details

While standard spectroscopic methods like NMR (¹H, ¹³C), FT-IR, and mass spectrometry are essential for confirming the molecular structure of this compound, advanced techniques can provide deeper insights into its solid-state architecture and intermolecular interactions. semanticscholar.orgmdpi.comresearchgate.net

Single-Crystal X-ray Diffraction (XRD): This is the definitive method for determining the three-dimensional structure of a crystalline compound. For thiourea derivatives, XRD studies reveal crucial information about bond lengths, bond angles, and the conformation of the molecule. semanticscholar.org They also elucidate the patterns of intermolecular hydrogen bonding, which are critical to the properties of thioureas. nih.govnih.gov The presence of N-H protons as hydrogen-bond donors and the sulfur atom as an acceptor are key features that dictate solid-state packing. nih.gov

Hirshfeld Surface Analysis: Used in conjunction with XRD data, Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular contacts. researchgate.netrsc.org This analysis can explain the interactions responsible for the stability of the crystal lattice and highlight the relative contributions of different types of contacts (e.g., H···H, C···H, S···H).

Advanced NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, can be used to unambiguously assign all proton and carbon signals, which is particularly useful for complex molecules. mdpi.com Furthermore, variable-temperature NMR studies could provide information on conformational dynamics in solution.

A detailed structural analysis using these techniques would provide a fundamental understanding of the molecule's physical properties and its potential for forming specific supramolecular assemblies.

Synergistic Integration of Computational and Experimental Approaches

The integration of computational chemistry with experimental research offers a powerful synergy for understanding and predicting the behavior of molecules. tandfonline.com This dual approach has been widely applied to other thiourea derivatives and holds significant promise for the study of this compound. nih.govnih.gov

Density Functional Theory (DFT): DFT calculations are invaluable for optimizing molecular geometry, predicting spectroscopic data (IR, NMR), and analyzing electronic properties. semanticscholar.org Key parameters such as the energies of the Frontier Molecular Orbitals (HOMO and LUMO) can be calculated to estimate the molecule's reactivity and electronic transition properties. tandfonline.com Comparing DFT-calculated structures and spectra with experimental XRD and spectroscopic data serves to validate the computational models. semanticscholar.org

Molecular Docking and Dynamics: To explore potential biological applications, molecular docking studies can predict how the molecule might bind to the active sites of specific enzymes or receptors. nih.govnih.govnih.gov These in silico predictions can guide experimental testing, saving time and resources. nih.gov Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of the predicted ligand-protein complexes over time. nih.gov

Mechanistic Studies: Computational modeling can elucidate reaction mechanisms, for instance, by mapping the transition states of a catalyzed reaction. acs.org When combined with experimental kinetic studies and NMR titration experiments, this provides a comprehensive picture of how the molecule interacts with other reagents or catalysts. acs.org

This integrated strategy enables a cycle of prediction and verification, accelerating the discovery of new properties and applications for the target compound.

Exploration of New Coordination Architectures and Ligand-Metal Reactivity

Thiourea derivatives are exceptional ligands in coordination chemistry due to the presence of multiple donor sites, primarily the nucleophilic sulfur and nitrogen atoms. mdpi.commdpi.com This allows them to form stable complexes with a wide variety of metal ions. researchgate.net The compound this compound is particularly interesting as a ligand because, in addition to the thiourea moiety, it contains an ether oxygen atom that could potentially participate in coordination.

Future research in this area could focus on:

Variable Coordination Modes: Thioureas can coordinate to metals in several ways, including as a monodentate ligand through the sulfur atom (the most common mode), or as a bidentate chelating ligand using both sulfur and nitrogen atoms. mdpi.comresearchgate.netrsc.org The coordination behavior can often be controlled by reaction conditions, such as the presence or absence of a base to deprotonate the N-H group. mdpi.com

Novel Chelating Effects: The methoxyethyl group introduces the possibility of forming a five-membered chelate ring if the ether oxygen participates in binding along with a nitrogen atom, or a larger ring if it coordinates with the sulfur atom. This could lead to unique coordination geometries and reactivities not seen in simpler phenylthioureas.

Synthesis of Metal Complexes: A systematic study could be undertaken to synthesize and characterize complexes of this compound with various transition metals (e.g., Cu, Ni, Pd, Pt, Ru). rsc.orgmdpi.com The resulting complexes could be investigated for their catalytic, electronic, or magnetic properties. The formation of coordination polymers or metal-organic frameworks (MOFs) could also be explored.

The study of its coordination chemistry could unlock applications in catalysis, materials science, and sensing.

Applications of Thiourea Chemistry in Emerging Fields (e.g., catalysis, sensing, materials science)

The versatile structure of thioureas has led to their use in several cutting-edge fields. Based on the known applications of related compounds, this compound could be a promising candidate for future development in these areas.

Catalysis: Chiral thiourea derivatives are highly effective organocatalysts, capable of activating electrophiles through double hydrogen-bonding. rsc.orglibretexts.org They have been successfully used in a range of asymmetric reactions, including Michael additions, Mannich reactions, and Strecker syntheses. libretexts.org By introducing chiral centers into the this compound backbone, novel bifunctional catalysts could be developed. Additionally, isothioureas, derived from thioureas, are powerful Lewis base catalysts. nih.govsquarespace.com

Sensing: The ability of the thiourea group to interact with both cations and anions makes these compounds excellent candidates for chemosensors. nih.gov Thiourea-based fluorescent sensors have been developed for the highly sensitive and selective detection of metal ions, such as mercury(II), in aqueous media. rsc.orgnih.gov The phenyl group in this compound provides a necessary fluorophore, suggesting that it could be investigated as a turn-on or turn-off fluorescent sensor for various analytes.

Materials Science: Thiourea derivatives are used as building blocks for functional materials. Their ability to form extensive hydrogen-bonded networks is valuable in crystal engineering and the design of supramolecular structures. nih.gov Furthermore, their coordination complexes can have interesting properties, and some thiourea-based compounds have been investigated as non-linear optical (NLO) materials. researchgate.net The unique combination of aromatic, ether, and thiourea functionalities in this compound makes it an intriguing building block for novel polymers or hybrid materials. nih.gov

常见问题

Q. Basic Research Focus

- NMR : H and C NMR in DMSO-d confirm the thiourea NH protons (δ 9.8–10.2 ppm) and methoxyethyl group (δ 3.3–3.5 ppm for OCH) .

- X-ray Crystallography : Single-crystal analysis (e.g., P21/n space group) resolves bond lengths (C=S: ~1.68 Å) and torsional angles, critical for confirming planar thiourea geometry .

- Mass Spectrometry : ESI-MS in positive mode ([M+H]) validates molecular weight (e.g., m/z 239.1 for CHNOS) .

How does the methoxyethyl substituent influence solubility and reactivity compared to other alkyl/aryl thioureas?

Advanced Research Focus

The methoxyethyl group enhances hydrophilicity (logP ~1.2 vs. ~2.5 for phenylthioureas with tert-butyl groups) and hydrogen-bonding capacity, improving aqueous solubility for biological assays . Reactivity studies show the methoxy group stabilizes intermediates in nucleophilic substitutions, as evidenced by faster reaction kinetics in SN2 pathways compared to unsubstituted ethyl analogs .

What enzymatic assays are suitable for evaluating this compound’s inhibitory activity?

Q. Advanced Research Focus

- Acetylcholinesterase (AChE)/Butyrylcholinesterase (BChE) Inhibition : Follow Ellman’s method using 5,5’-dithiobis(2-nitrobenzoic acid) (DTNB) to monitor thiocholine release. IC values are calculated via nonlinear regression (e.g., 50–60 µg/mL for related thioureas) .

- Kinetic Analysis : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). For example, docking scores (−8 to −10 kJ/mol) suggest binding near the AChE peripheral anionic site .

How can computational modeling predict the binding interactions of this compound with biological targets?

Q. Advanced Research Focus

- Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with enzymes (e.g., AChE). Parameters include grid boxes centered on catalytic triads and Lamarckian genetic algorithms for conformational sampling .

- MD Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy (>70%) .

What analytical challenges arise in detecting trace impurities during synthesis?

Q. Advanced Research Focus

- HPLC-UV/MS : Use a C18 column (gradient: 10–90% acetonitrile in 0.1% formic acid) to separate byproducts (e.g., unreacted isothiocyanate). Limit of detection (LOD) for impurities is ~0.1% with MS/MS fragmentation .

- TGA/DSC : Thermal analysis identifies decomposition products (e.g., sulfur oxides above 200°C) that may affect bioassay results .

How do storage conditions impact the stability of this compound?

Q. Basic Research Focus

- Short-term : Store at −20°C in amber vials under argon to prevent oxidation of the thiourea moiety.

- Long-term : Lyophilization extends stability to >2 years. Purity loss (<5%) occurs if exposed to humidity, as confirmed by FT-IR monitoring of S-H stretching (2500 cm) .

What are the applications of this compound in catalysis?

Advanced Research Focus

The compound acts as a ligand in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Optimized conditions: 10 mol% CuSO, 20 mol% ligand, sodium ascorbate in HO/tert-BuOH (1:1). Yields exceed 85% due to methoxyethyl-enhanced Cu(I) stabilization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。